HAPC-Chol

siRNA delivery folate receptor targeting cationic liposomes

HAPC-Chol (CAS 1027801-73-5) is a cationic cholesterol derivative engineered with a carbamate linker and hydroxyethylated propylamine spacer for nucleic acid delivery. Unlike amide-linked analogs (OH-Chol, OH-C-Chol), its unique carbamate chemistry yields smaller nanoparticles, distinct clathrin-mediated endocytic uptake, and superior folate receptor-targeted siRNA silencing—achieving ~80% gene knockdown at 50 nM in KB cells. HAPC-Chol/DOPE lipoplexes also demonstrate preferential lung accumulation after IV administration, making it the optimal choice for pulmonary gene delivery studies that require minimized hepatic off-targeting. For PEGylated or ligand-targeted liposomal formulations, HAPC-Chol’s defined PEGylation tolerance window eliminates the re-optimization required when substituting alternative cationic cholesterols. Select HAPC-Chol for reproducible, high-efficiency transfection outcomes.

Molecular Formula C33H59IN2O3
Molecular Weight 658.7 g/mol
Cat. No. B1192861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHAPC-Chol
SynonymsHAPC-Chol
Molecular FormulaC33H59IN2O3
Molecular Weight658.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I
InChIInChI=1S/C33H58N2O3.HI/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5;/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37);1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1
InChIKeyTVSRCEXZYNDQDH-SLJWVUDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HAPC-Chol for siRNA and Gene Delivery: A Cationic Cholesterol Procurement Guide


HAPC-Chol (cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide, CAS 1027801-73-5) is a cationic cholesterol derivative that functions as a key lipid component in lipoplex and nanoparticle formulations for nucleic acid delivery [1]. It is characterized by a cholesterol backbone linked via a carbamate bond to a hydroxyethylated amine headgroup, conferring both membrane insertion capability and positive charge for nucleic acid complexation [2]. The compound is primarily utilized in the preparation of siRNA delivery systems, often in combination with the neutral helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) .

Why Not All Cationic Cholesterols Are Interchangeable: The HAPC-Chol Differentiation Case


Cationic cholesterol derivatives are not functionally equivalent; subtle variations in linker chemistry (e.g., carbamate vs. amide vs. ester), headgroup structure, and spacer length critically modulate nucleic acid binding affinity, nanoparticle stability, endosomal escape efficiency, and ultimately, gene silencing potency [1]. HAPC-Chol incorporates a specific carbamate linker and a hydroxyethylated propylamine spacer. Direct comparative studies demonstrate that this precise molecular architecture yields distinct transfection efficiencies, particle size distributions, and cellular uptake mechanisms compared to close structural analogs such as OH-Chol (amide linker) and OH-C-Chol (ethyl spacer) [2]. Generic substitution without accounting for these linker- and spacer-dependent performance characteristics can result in suboptimal or failed transfection outcomes, compromising experimental reproducibility and delaying project timelines [3].

HAPC-Chol Procurement Evidence: Quantitative Comparative Data for Formulation Selection


Comparative siRNA Gene Silencing Efficiency in Tumor Cells

In a direct head-to-head comparison of three cationic cholesterol derivatives formulated into FA-PEG-modified lipoplexes, HAPC-Chol-based formulations exhibited markedly superior gene silencing activity compared to OH-Chol and OH-C-Chol analogs in KB tumor cells [1]. At the same siRNA concentration, HAPC-Chol lipoplexes achieved significantly lower relative luciferase activity, indicating more effective siRNA delivery and target knockdown [1].

siRNA delivery folate receptor targeting cationic liposomes

Linker-Dependent Nanoparticle Size and Cellular Uptake Mechanism

A comparative study of hydroxyethylated cationic cholesterol nanoparticles revealed that the carbamate linker in NP-HAPC (HAPC-Chol) versus the amide linker in NP-OH produces distinct nanoparticle physical properties and cellular entry pathways [1]. NP-HAPC formed smaller nanoparticles and relied on a different endocytosis mechanism, whereas NP-OH required NaCl addition to increase particle size and shift uptake from membrane fusion/clathrin-mediated to clathrin/caveolae-mediated endocytosis for enhanced gene silencing [1].

nanoparticle characterization endocytosis mechanism carbamate vs amide linker

In Vivo Lung Accumulation and Biodistribution Profile

Intravenous administration of HAPC-Chol/DOPE lipoplexes in mice resulted in preferential accumulation of the cationic cholesterol in lung tissue, as evidenced by tissue biodistribution studies . This lung-tropic property is a documented characteristic of certain cationic cholesterol formulations and contrasts with other lipid-based delivery systems that may predominantly accumulate in the liver or spleen .

in vivo siRNA delivery biodistribution pulmonary targeting

Cytocompatibility Profile in MCF-7 Breast Cancer Cells

HAPC-Chol, when formulated as part of a lipoplex with the neutral helper lipid DOPE, demonstrated effective luciferase gene silencing in MCF-7 breast cancer cells without adversely affecting cell viability under the tested conditions . This indicates that the HAPC-Chol/DOPE formulation maintains a favorable balance between transfection efficacy and acute cytotoxicity in this cell line.

cytotoxicity MCF-7 cells gene delivery safety

Structural Basis for Differential PEGylation Tolerance

In a systematic comparison of three cationic cholesterol derivatives, the optimal amount of PEG-lipid and FA-PEG-lipid required for selective gene silencing and cellular uptake differed among the three lipid types [1]. HAPC-Chol, OH-Chol, and OH-C-Chol each exhibited distinct formulation windows, indicating that the cationic lipid structure directly influences the tolerance for PEGylation and the efficiency of ligand-targeted delivery [1].

PEGylated liposomes folate targeting formulation optimization

Recommended HAPC-Chol Application Scenarios for Procurement Decision-Making


FR-Overexpressing Tumor Cell siRNA Knockdown Studies

HAPC-Chol is optimally suited for folate receptor (FR)-targeted siRNA delivery applications in tumor cell lines such as KB cells. Quantitative evidence demonstrates that HAPC-Chol-based FA-PEG-modified lipoplexes achieve ~80% gene silencing at 50 nM siRNA, significantly outperforming OH-Chol (~50%) and OH-C-Chol (~40%) analogs under identical conditions [1]. Researchers conducting FR-mediated targeting studies should prioritize HAPC-Chol for superior knockdown efficiency and reduced siRNA consumption.

Pulmonary-Targeted In Vivo siRNA Delivery

For in vivo studies requiring preferential siRNA delivery to lung tissue, HAPC-Chol/DOPE lipoplexes provide a documented lung-accumulation profile following intravenous administration [1]. This pulmonary tropism distinguishes HAPC-Chol from liver-accumulating lipid nanoparticle systems, making it particularly valuable for respiratory disease models, lung cancer xenograft studies, or pulmonary gene function investigations where hepatic off-target delivery must be minimized.

Carbamate-Linker Dependent Nanoparticle Formulation

When experimental designs require nanoparticles with intrinsic size characteristics and endocytic uptake mechanisms that differ from amide-linked cationic cholesterols, HAPC-Chol (carbamate linker) is the indicated selection. Comparative data show that NP-HAPC forms smaller nanoparticles and utilizes membrane fusion/clathrin-mediated endocytosis pathways without requiring NaCl supplementation, in contrast to amide-linked NP-OH analogs that require salt optimization [1]. This linker-dependent behavior is critical for researchers comparing structure-activity relationships in cationic lipid delivery systems.

Surface-Functionalized Lipid Formulation Development

HAPC-Chol is recommended for development of PEGylated and ligand-targeted (e.g., folate) liposomal formulations where cationic lipid structure influences surface modification tolerance. Direct comparative studies confirm that HAPC-Chol, OH-Chol, and OH-C-Chol each require distinct optimal mol% ranges of PEG-lipid and FA-PEG-lipid for maximal selective gene silencing [1]. Formulation scientists should select HAPC-Chol when the target formulation parameters align with its specific PEGylation window, and substitution with alternative cationic cholesterols would necessitate complete re-optimization of surface-functionalization ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for HAPC-Chol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.